molecular formula C14H14ClNO3S B10966590 2-chloro-N-(4-methoxybenzyl)benzenesulfonamide

2-chloro-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B10966590
M. Wt: 311.8 g/mol
InChI Key: WTYGBEHTXQFJPB-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound with the molecular formula C14H14ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of the original compound.

    Reduction Reactions: Products include amines derived from the reduction of the sulfonamide group.

Scientific Research Applications

2-Chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-methoxyphenyl)nicotinamide: Similar structure but with a nicotinamide group instead of a sulfonamide group.

    N-(4-methoxyphenyl)-2-chlorobenzenesulfonamide: Similar structure but with the positions of the methoxy and chloro groups reversed.

Uniqueness

2-Chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group attached to the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-19-12-8-6-11(7-9-12)10-16-20(17,18)14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3

InChI Key

WTYGBEHTXQFJPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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